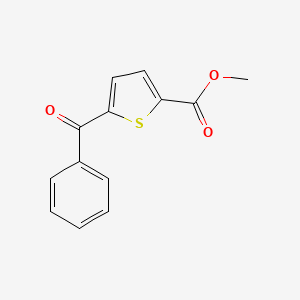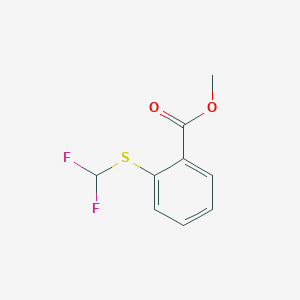
5-Butoxy-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-5-methyloxolan-2-one: is a chemical compound belonging to the lactone family It is characterized by its molecular structure, which includes a five-membered oxolane ring substituted with butoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-5-methyloxolan-2-one typically involves the reaction of butanol with 5-methyloxolan-2-one under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group replaces a leaving group on the oxolane ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butoxy-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
Chemistry: 5-Butoxy-5-methyloxolan-2-one is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving lactones. It also serves as a substrate in biochemical assays to investigate metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and coatings.
Mécanisme D'action
The mechanism of action of 5-Butoxy-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are determined by the specific chemical environment and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
5-Methyloxolan-2-one: This compound lacks the butoxy group and has different reactivity and applications.
5-Ethenyl-5-methyloxolan-2-one:
2-Methyloxolane: A simpler structure with different solvent properties and applications.
Uniqueness: 5-Butoxy-5-methyloxolan-2-one is unique due to the presence of both butoxy and methyl groups on the oxolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
88928-51-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
5-butoxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7-11-9(2)6-5-8(10)12-9/h3-7H2,1-2H3 |
Clé InChI |
QFFKESBWHYVASB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1(CCC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)


![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)


![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)

![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)



